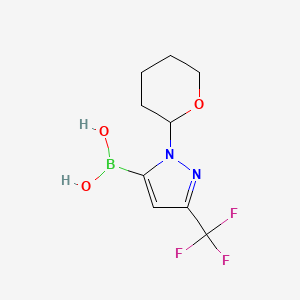

(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

Description

Propriétés

IUPAC Name |

[2-(oxan-2-yl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O3/c11-9(12,13)6-5-7(10(16)17)15(14-6)8-3-1-2-4-18-8/h5,8,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRVABFYRULQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C2CCCCO2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681711 | |

| Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141878-45-6 | |

| Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boronic acid functionality allows for the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

Research has indicated that derivatives of (1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid exhibit promising biological activities. For instance:

- Anticancer Activity : Some studies have explored its potential as an anticancer agent, with specific derivatives showing selective cytotoxicity against cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | IC50 = 15 µM against MCF7 | |

| Derivative B | Inhibitory effect on tumor growth |

Materials Science

In materials science, this compound has been utilized in the development of sensors and catalysts due to its unique electronic properties. Its ability to form stable complexes with metals enhances its application in catalysis.

Agricultural Chemistry

Boronic acids are known for their utility in agrochemical formulations. Research is ongoing to evaluate the effectiveness of this compound as a potential herbicide or pesticide.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of pyrazole boronic acids, including our compound of interest. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting a potential pathway for drug development.

Case Study 2: Catalytic Applications

Another study focused on the use of this compound as a catalyst in organic transformations. The findings highlighted its efficiency in promoting reactions under mild conditions, showcasing its practical application in synthetic organic chemistry.

Mécanisme D'action

The compound exerts its effects through its interaction with specific molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with amino acids like serine, cysteine, and lysine, affecting enzyme activity.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Key Properties :

- The THP group enhances stability by protecting the pyrazole nitrogen during synthetic reactions, while the trifluoromethyl group introduces electron-withdrawing effects, modulating boronic acid reactivity .

- Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Comparison with Structurally Similar Boronic Acids

[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic Acid

- CAS No.: 344591-91-9 .

- Molecular Formula : C₅H₆BF₃N₂O₂

- Molecular Weight : 193.92 g/mol .

- Structural Differences: Replaces the THP group with a methyl group at position 1.

- Reactivity :

- Applications : Used in small-molecule drug synthesis but may require additional protection steps compared to the THP analog .

(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic Acid

- CAS No.: 1105511-68-9 .

- Molecular Formula : C₈H₁₃BN₂O₃

- Molecular Weight : 196.02 g/mol .

- Structural Differences :

- Lacks the trifluoromethyl group at position 3.

- Simpler electronic profile due to absence of electron-withdrawing substituents.

- Reactivity :

- Applications : Less common in drug discovery due to inferior metabolic stability compared to trifluoromethyl-containing analogs .

Other Related Boronic Acids

- 1-(Tetrahydropyran-2-yl)-3-phenyl-1H-pyrazol-5-ylboronic Acid :

- 3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic Acid (unprotected) :

Comparative Analysis Table

Abbreviations : EWG = Electron-withdrawing group.

Key Research Findings

Stability and Handling

- The THP-protected boronic acid exhibits superior shelf stability compared to unprotected analogs, as noted in storage guidelines (room temperature, 3-year validity) .

- Methyl-substituted analogs are more prone to decomposition, requiring refrigeration .

Activité Biologique

(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, with the CAS number 1141878-45-6, is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that combines a boronic acid moiety with a trifluoromethyl-substituted pyrazole, which is known for its diverse pharmacological properties.

The molecular formula of this compound is C₉H₁₂BF₃N₂O₃, with a molecular weight of 264.01 g/mol. Its structure is characterized by the following features:

- Boronic Acid Group : Essential for its reactivity and potential interactions with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

- Tetrahydropyran Ring : Contributes to the overall conformation and may influence biological interactions.

Research indicates that compounds containing pyrazole and boronic acid functionalities exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The presence of the pyrazole moiety may further enhance binding affinity to specific targets.

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth and survival.

- Anti-inflammatory Effects : Compounds similar to this boronic acid have shown promise in inhibiting pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

A study focused on the synthesis and biological evaluation of various pyrazole derivatives found that those with trifluoromethyl substitutions exhibited increased potency against COX-2, an enzyme implicated in inflammation and pain . The incorporation of boronic acid groups has been noted to enhance the selectivity and efficacy of these compounds in preclinical models.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyrazolylboronic Acid A | COX-2 Inhibition | |

| Trifluoromethyl Pyrazole B | Anticancer Activity | |

| Boronic Acid Derivative C | Enzyme Inhibition |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a scaffold for drug development. The trifluoromethyl group not only improves the compound's pharmacokinetics but also plays a crucial role in modulating its interaction with biological targets .

Moreover, the ability of this compound to form stable complexes with various biomolecules suggests its utility in designing targeted therapies, particularly in oncology and inflammatory diseases.

Q & A

Q. Methodological Considerations :

- Use anhydrous conditions for boron-related steps to prevent hydrolysis.

- Monitor reaction progress via TLC or LC-MS, especially during protection/deprotection stages.

Advanced: How does the tetrahydro-2H-pyran group influence the stability and reactivity of this boronic acid in cross-coupling reactions?

Answer:

The tetrahydro-2H-pyran (THP) group impacts both steric and electronic properties:

- Steric Effects : The THP ring creates steric hindrance, potentially slowing transmetalation in Suzuki-Miyaura couplings. demonstrates that bulky substituents on aryl piperazines require optimized coupling conditions (e.g., HOBt/TBTU in DMF).

- Electronic Effects : The electron-donating oxygen in THP may slightly enhance the electron density of the pyrazole ring, affecting regioselectivity.

- Stability : The THP group improves solubility in organic solvents but may complicate aqueous-phase reactions. Pre-activation with bases like Cs2CO3 (common in ’s coupling protocols) can mitigate this.

Q. Experimental Optimization :

- Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to balance steric demands.

- Use elevated temperatures (60–80°C) to overcome kinetic barriers, as suggested by similar trifluoromethylpyridine couplings in .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Critical for confirming the THP protection and boronic acid moiety. relies on 1H-NMR to verify pyrazole substitution patterns (δ 5.3–5.8 ppm for THP protons).

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and boronic acid integrity.

- IR Spectroscopy : Detects B-O stretching (~1340 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹).

- X-ray Crystallography : For unambiguous structural confirmation, as applied to similar triazole-pyrazole hybrids in .

Q. Data Interpretation Tips :

- Compare NMR shifts with analogous compounds (e.g., ’s aldehyde derivative at δ 9.8–10.2 ppm for CHO groups).

- Use deuterated solvents (e.g., CDCl3) to avoid boronic acid exchange with protic solvents.

Advanced: What strategies mitigate boronic acid decomposition during storage or reaction?

Answer:

- Storage : Store under inert atmosphere (Ar/N2) at -20°C. emphasizes hazard mitigation for reactive boronates, aligning with standard practices for moisture-sensitive compounds.

- Stabilization : Co-distillation with toluene or use of pinacol ester derivatives (see ’s dioxaborolane analogs) can reduce hydrolysis.

- In Situ Generation : Prepare boronic acid immediately before use via ester hydrolysis (e.g., ’s tetrafluoroborate precursors).

Q. Experimental Validation :

- Conduct stability assays via ¹¹B NMR to monitor decomposition over time.

- Use scavengers like molecular sieves in reaction mixtures.

Basic: What are common synthetic impurities, and how are they resolved?

Answer:

- Byproducts :

- Deboronation products : From hydrolysis or protodeboronation.

- Incomplete THP Deprotection : Detectable via NMR (residual THP signals).

- Resolution :

- Chromatography : Silica gel () or reverse-phase HPLC for polar impurities.

- Recrystallization : Use hexane/EtOAc mixtures to isolate crystalline boronic acid.

Case Study :

’s diazonium salt synthesis requires cold diethyl ether washes to remove BF3 residues, a method applicable to boronic acid purification.

Advanced: How can computational methods predict the reactivity of this boronic acid in catalytic cycles?

Answer:

- DFT Calculations : Model transition states for transmetalation steps. For example, ’s aryl piperazine couplings could be simulated to compare with experimental yields.

- Solvent Effects : Use COSMO-RS to predict solubility and aggregation states (critical for boronic acids).

- Steric Maps : Generate %VBur values for the THP group to assess steric hindrance (software: SambVca).

Validation :

Correlate computed activation energies with experimental reaction rates (e.g., ’s dichloropyridazinone synthesis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.